molecular formula C5H3ClN2O3 B084968 2-Chloro-4-nitropyridine-N-oxide CAS No. 14432-16-7

2-Chloro-4-nitropyridine-N-oxide

Cat. No.: B084968
CAS No.: 14432-16-7
M. Wt: 174.54 g/mol
InChI Key: YSTCMHHKDOVZDA-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Chloro-4-nitropyridine-N-oxide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen bromide, hydrogen chloride, and various reducing agents . Major products formed from these reactions include 2-chloro-4-aminopyridine and other substituted pyridines .

Scientific Research Applications

2-Chloro-4-nitropyridine-N-oxide is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitropyridine-N-oxide involves its strong oxidizing properties, which allow it to participate in various chemical reactions. It interacts with molecular targets through oxidation and substitution reactions, affecting different pathways depending on the specific application .

Comparison with Similar Compounds

2-Chloro-4-nitropyridine-N-oxide can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

2-chloro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTCMHHKDOVZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162675
Record name 2-Chloro-4-nitropyridine 1-oxide
Source EPA DSSTox
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Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14432-16-7
Record name 2-Chloro-4-nitropyridine N-oxide
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Record name 14432-16-7
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Record name 2-Chloro-4-nitropyridine 1-oxide
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Record name 2-chloro-4-nitropyridine 1-oxide
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Record name 2-Chloro-4-nitropyridine 1-oxide
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Synthesis routes and methods I

Procedure details

2-Chloro-pyridine-1-oxide (10 g) is cooled in an ice bath and treated with concentrated H2SO4 (15 ml), followed by the dropwise addition of a mixture of concentrated H2SO4 (15 ml) and fuming HNO3 (27 ml, s.g. 1.5) over a 70 minute period. The acidic solution is heated in a steam bath for 2.5 hours, then allowed to reach room temperature and poured onto ice water (600 ml), stirring being continued until all the ice has melted. The resultant solid is filtered off and dissolved in hot chloroform, the solution being dried and the solvent evaporated in vacuo to give a yellow solid. The aqueous filtrate obtained after the removal of the original solid is neutralised with saturated aqueous Na2CO3 and extracted continuously with chloroform, the extract being dried and evaporated in vacuo to yield a yellow solid. The two yellow solids are combined and recrystallised from ethanol to give 2-chloro-4-nitro-pyridine-1-oxide as yellow crystals (7.46 g, 56%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
27 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

With stirring, 1.5 liters of concentrated sulfuric acid was cooled to 0° C. and 1058 grams (6.06 moles) of 2-chloropyridine-N oxide was added portionwise during a 5 hour period. The reaction mixture temperature was maintained at 5°-10° C. and 590 ml of 90% nitric acid was added dropwise. Upon completion of addition the reaction mixture was heated to 80° C. and the source of heat was removed. The exothermic reaction caused the reaction mixture temperature to rise to 115° C. During a one hour period the reaction mixture temperature fell from 115° C. to 100° C., where it was maintained for four hours with an external heat source. The reaction mixture was cooled then poured into 12 liters of ice. The resultant solid was collected by filtration and washed three times by suspension in three one-liter portions of water. The solid was dried to yield 715 grams of 2-chloro-4-nitropyridine-N oxide. The mother liquor and washes were combined and extracted with four one-liter portions of chloroform. The combined extracts were dried with potassium carbonate and filtered. The filtrate was concentrated under under reduced pressure to a residual solid. The solid was triturated in 65 ml of 2-propanol to yield an additional 94.2 grams of 2-chloro-4-nitropyridine-N oxide.
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
1058 g
Type
reactant
Reaction Step Two
Quantity
590 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
12 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of conc. H2SO4 (30 mL) and fuming HNO3 (54 mL) was added dropwise at 0° C. to a solution of 2-chloropyridine-N-oxide hydrochloride (15.2 g, 91.56 mmole) in conc. H2SO4 (30 mL). The reaction mixture was heated at 90° C. for 1 hr, then was cooled to RT and poured onto ice (500 g). The reaction mixture was kept at RT overnight, then was cooled in an ice bath, and 50% NaOH was added slowly to give a precipitate. This was collected and dried to give the title compound (5.88 g, 37%) as a pale yellow solid: 1H NMR (400 MHz, CDCl3) δ8.42-8.37 (m, 2 H), 8.06-8.04 (m, 1 H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
37%

Synthesis routes and methods IV

Procedure details

TFAA (6.15 ml, 43.5 mmol) was slowly added to a solution of 2-chloro-4-nitropyridine (3.45 g, 21.76 mmol) and urea hydrogen peroxide (4.30 g, 45.7 mmol) in CH2Cl2 at 0° C. under N2. The reaction was stirred for 30 min and then allowed to warm up to RT for 4 h. NH3 gas was bubbled into the mixture for 5 min and then the organic layer was washed with sat. NaHCO3, dried over Na2SO4, filtered and concentrated. The residue was purified by chromatography on silica gel eluted with 0-2% 2M NH3 solution of MeOH in CH2Cl2 to give the product as a light-yellow solid (3.59 g, 95%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.39 (1H, d) 8.36 (1H, d) 8.04 (1H, dd). LCMS: m/z 175 (M+1).
Name
Quantity
6.15 mL
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-nitropyridine-N-oxide
Reactant of Route 2
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2-Chloro-4-nitropyridine-N-oxide
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Reactant of Route 6
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2-Chloro-4-nitropyridine-N-oxide
Customer
Q & A

Q1: What is the structural characterization of 2-chloro-4-nitropyridine N-oxide?

A1: 2-Chloro-4-nitropyridine N-oxide (systematic name: 2-chloro-4-nitro­pyridin-1-ium-1-olate) exhibits a planar structure. The nitro group attached to the pyridine ring lies almost coplanar with the ring, showing a minimal twist angle of 6.48° []. This structural information is derived from crystallographic analysis.

Q2: What is the primary use of 2-chloro-4-nitropyridine N-oxide as described in the research?

A2: The research highlights the role of 2-chloro-4-nitropyridine N-oxide as a key intermediate in the synthesis of 4-amino-2-chloropyridine []. This synthesis involves a three-step process: oxidation of 2-chloropyridine, nitration to form 2-chloro-4-nitropyridine N-oxide, and finally, reduction to yield the desired 4-amino-2-chloropyridine.

Q3: How does the molecular packing of 2-chloro-4-nitropyridine N-oxide influence its interactions?

A3: The molecules of 2-chloro-4-nitropyridine N-oxide arrange themselves in a herringbone pattern within the crystal lattice, primarily extending along the b-axis []. Interestingly, there is no evidence of strong intermolecular interactions like hydrogen bonding or π-π stacking within this arrangement.

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